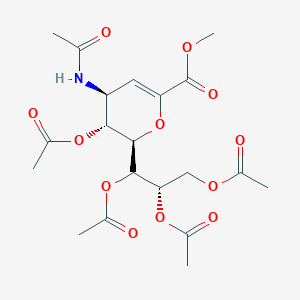

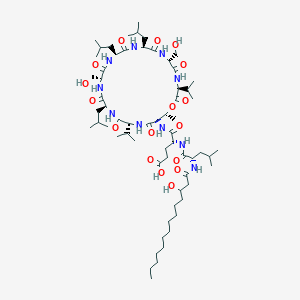

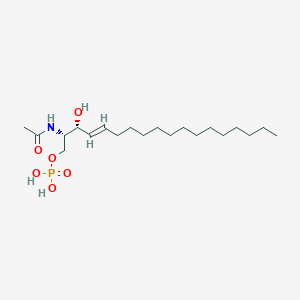

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex naphthalene derivatives involves various strategies, including reductive amination, cyclization reactions, and coupling reactions. For example, reductive amination of 1-naphthaldehyde can yield N-methyl-(naphth-1-yl)methylamine with high specificity and yield, highlighting the efficiency of synthesis methods for naphthalene derivatives (Kazakov, 2003). Cyclization reactions, such as those mediated by triflic acid, can produce complex naphthylamine structures, demonstrating the versatility of synthetic approaches (King et al., 2013).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated through spectroscopic methods and computational studies. For instance, Density Functional Theory (DFT) studies offer insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, providing a deep understanding of their molecular structure (Sarojini et al., 2012).

Chemical Reactions and Properties

Naphthalene derivatives participate in various chemical reactions, including cyclometallation and benzannulation, highlighting their reactivity and potential as intermediates in organic synthesis. These reactions can introduce functional groups or form complex structures, expanding the utility of naphthalene derivatives in chemical synthesis (Singh et al., 2019).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting points, and crystalline structure, can be characterized through experimental studies, including X-ray diffraction and thermal analysis. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in materials science (Borowiak et al., 2010).

Applications De Recherche Scientifique

Synthesis of Biologically Active Substances : N-substituted (naphth-1-yl)methylamines, similar in structure to the queried compound, are precursors in the synthesis of biologically active substances, including drugs like terbinafine (Kazakov, 2003).

Selective Delivery into Cells with Active Polyamine Transporters : N(1)-substituted polyamines containing naphthalene derivatives have been studied for their selective delivery into cells with active polyamine transporters, suggesting potential applications in targeted drug delivery (Gardner et al., 2004).

Study of Intramolecular Exciplex Formation : Research on naphthylalkylamines, which share a structural resemblance, has been conducted to understand their intramolecular interactions and exciplex formation. This has implications in the study of fluorescence and quenching mechanisms (Chandross & Thomas, 1971).

Fluorescent Probe Development : The development of fluorescent probes for detecting substances like methylamine has been explored using compounds structurally related to naphthalene derivatives (Gu, Ma, & Liang, 2001).

Metabolism of Amphetamine-based Substances : Studies on the metabolism of substances like N-Methyl-1-(naphthalen-2-yl)propan-2-amine in human liver microsomes have implications for understanding the metabolic pathways of related compounds (Hong et al., 2021).

Applications in Supramolecular Chemistry and Sensors : Naphthalene diimides, which are structurally related, have applications in supramolecular chemistry, sensor development, and molecular switching devices (Kobaisi et al., 2016).

Toxicity Studies : The toxicity of naphthalene and its derivatives has been studied in various marine organisms, providing insights into environmental impacts and safety considerations (Ott, Harris, & O'Hara, 1978).

Safety And Hazards

Material Safety Data Sheets (MSDS) are a good source of information on the hazards associated with a compound, as well as precautions for safe handling and use.

Orientations Futures

This could involve looking at current research to see what new applications are being explored for the compound, or how its synthesis and use might be improved.

Propriétés

IUPAC Name |

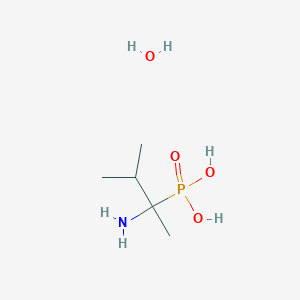

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-3-tributylstannylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N.3C4H9.Sn/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13;3*1-3-4-2;/h1-9,15H,10-11H2;3*1,3-4H2,2H3;/i3D,4D,5D,6D,7D,8D,9D;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHCFCJLUZMISU-OBRQZUGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/[Sn](CCCC)(CCCC)CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662214 | |

| Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine | |

CAS RN |

1310383-84-6 | |

| Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)